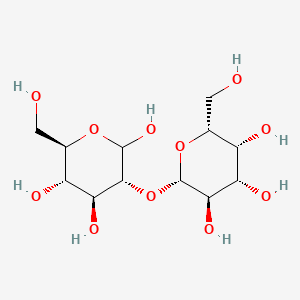

2-O-beta-D-Galactopyranosyl-D-glucopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lactose can be synthesized through enzymatic reactions involving beta-galactosidase, which catalyzes the transfer of a galactose moiety from a donor molecule to a glucose acceptor. This reaction typically occurs under mild conditions, such as a pH of 6.5-7.5 and a temperature of 30-40°C .

Industrial Production Methods

Industrially, lactose is produced from whey, a byproduct of cheese production. The process involves several steps:

Whey Clarification: Removal of fats and proteins.

Ultrafiltration: Concentration of lactose.

Crystallization: Formation of lactose crystals.

Analyse Des Réactions Chimiques

Types of Reactions

Lactose undergoes various chemical reactions, including:

Hydrolysis: Lactose is hydrolyzed by lactase enzyme into glucose and galactose.

Oxidation: Lactose can be oxidized to lactobionic acid using mild oxidizing agents.

Maillard Reaction: Reaction with amino acids under heat, leading to browning and flavor changes in food.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using lactase at pH 6-7 and 37°C.

Oxidation: Use of bromine water or nitric acid under controlled conditions.

Maillard Reaction: Heat treatment at temperatures above 100°C in the presence of amino acids.

Major Products Formed

Hydrolysis: Glucose and galactose.

Oxidation: Lactobionic acid.

Maillard Reaction: Various flavor compounds and brown pigments.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula: C12H22O11

- Molecular Weight: 342.30 g/mol

- Structure: Sophorose consists of a beta-D-glucopyranosyl unit linked to another D-glucopyranosyl unit at the 2-position.

Glycosylation Reactions

Sophorose is an important substrate in glycosylation reactions, which are crucial for the modification of proteins and lipids. It serves as a building block for complex carbohydrates, influencing the structural diversity and functional properties of glycoconjugates. This is particularly relevant in the biosynthesis of glycoproteins and glycolipids, impacting cellular interactions and signaling pathways .

Biochemical Studies

Sophorose plays a role in various biochemical studies due to its ability to modulate enzyme activity. For instance, it has been shown to act as an acceptor for glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to acceptor molecules. This property is leveraged in research aimed at understanding enzyme mechanisms and substrate specificity .

Plant Metabolite Research

As a plant metabolite, sophorose has been identified in species such as Medicago sativa (alfalfa) and Arabidopsis thaliana. Its presence in these plants suggests potential roles in plant development and stress responses, making it a subject of interest in agricultural biotechnology .

Food Industry Applications

Sophorose is utilized in the food industry as a natural sweetener and flavor enhancer. Its low caloric value compared to sucrose makes it an attractive alternative for sugar substitutes in various food products. Additionally, its prebiotic properties promote gut health by supporting beneficial gut bacteria .

Case Study 1: Glycosylation Mechanisms

A study investigated the glycosylation of proteins using sophorose as a substrate. Researchers demonstrated that the addition of sophorose significantly enhanced the stability and activity of glycoproteins, suggesting its potential use in therapeutic protein production .

Case Study 2: Plant Stress Responses

In a controlled experiment with Arabidopsis thaliana, researchers observed that plants treated with sophorose exhibited improved resilience to drought stress. The findings indicated that sophorose may play a role in osmotic regulation within plant cells .

Data Table: Applications Overview

Mécanisme D'action

Lactose exerts its effects primarily through its hydrolysis into glucose and galactose by the enzyme lactase. This process occurs in the small intestine, where the monosaccharides are absorbed into the bloodstream. In individuals with lactose intolerance, the lack of lactase leads to undigested lactose reaching the colon, where it is fermented by bacteria, producing gas and causing discomfort .

Comparaison Avec Des Composés Similaires

Similar Compounds

Maltose: Composed of two glucose molecules.

Sucrose: Composed of glucose and fructose.

Cellobiose: Composed of two glucose molecules linked by a beta-1,4 bond.

Uniqueness

Lactose is unique due to its beta-1,4-glycosidic bond between galactose and glucose, which is not found in other common disaccharides. This bond is specifically hydrolyzed by lactase, distinguishing lactose from other sugars .

Activité Biologique

2-O-beta-D-Galactopyranosyl-D-glucopyranose, a disaccharide composed of galactose and glucose, is a member of the glycosyl compounds class. This compound has been studied for its potential biological activities, particularly in the context of plant metabolites and its pharmacological effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and nutrition.

- Chemical Formula : C12H22O11

- Molecular Weight : 342.2965 g/mol

- Synonyms : Galactobiose, β-D-galactopyranosyl-(1→4)-β-D-galactopyranose

Sources

This compound has been identified in various plant species, including Medicago sativa (alfalfa) and Arabidopsis thaliana . Its presence in these plants suggests a role in plant metabolism and potential health benefits for humans.

Antioxidant Properties

Research indicates that polysaccharides, including those containing this compound, exhibit significant antioxidant activity. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have demonstrated that derivatives of galactopyranosyl compounds possess bactericidal and bacteriostatic effects against various pathogens, including E. coli and Salmonella species .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bactericidal Activity (mm) | Bacteriostatic Activity (mm) |

|---|---|---|

| N-(β-D-galactopyranosyl)-thiosemicarbazide | 15 | 12 |

| N-(β-D-xylopyranosyl)-thiosemicarbazide | 10 | 8 |

Hypoglycemic Effects

The compound has been implicated in the regulation of blood glucose levels. Polysaccharides derived from plants containing galactopyranosyl structures can inhibit α-glucosidase activity, thereby reducing glucose absorption in the intestines and potentially aiding in diabetes management .

The biological activities of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds like this can inhibit enzymes involved in carbohydrate digestion, leading to lower blood sugar levels.

- Antioxidant Mechanism : The ability to scavenge free radicals contributes to its antioxidant properties.

- Interaction with Microbial Cell Walls : The structural characteristics may allow it to disrupt microbial cell wall integrity, leading to bactericidal effects.

Study on Antioxidant Activity

A study evaluating the antioxidant properties of polysaccharides from Medicago sativa found that extracts containing this compound exhibited significant free radical scavenging activity. The results indicated a dose-dependent response, suggesting potential applications in health supplements .

Study on Antimicrobial Effects

In vitro studies showed that derivatives of this compound had pronounced antibacterial effects against pathogenic strains. For instance, N-(β-D-galactopyranosyl)-thiosemicarbazide demonstrated effective inhibition against E. coli at a dilution of 1:380 .

Propriétés

Formule moléculaire |

C12H22O11 |

|---|---|

Poids moléculaire |

342.30 g/mol |

Nom IUPAC |

(3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+/m1/s1 |

Clé InChI |

HIWPGCMGAMJNRG-ABXHMFFYSA-N |

SMILES isomérique |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.